molecular formula C16H16ClFN4O5 B2557591 4,5-diethyl 1-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 912781-28-3

4,5-diethyl 1-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2557591
CAS No.: 912781-28-3
M. Wt: 398.78
InChI Key: JGFZACIGKRRJEM-UHFFFAOYSA-N
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Description

4,5-diethyl 1-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diethyl 1-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with diethyl malonate and sodium ethoxide to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4,5-diethyl 1-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4,5-diethyl 1-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-diethyl 1-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-diethyl 1-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and fluoro groups, along with the diethyl ester functionality, makes it particularly versatile in various applications .

Properties

IUPAC Name

diethyl 1-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O5/c1-3-26-15(24)13-14(16(25)27-4-2)22(21-20-13)8-12(23)19-9-5-6-11(18)10(17)7-9/h5-7H,3-4,8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFZACIGKRRJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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